molecular formula C24H25FN2O4S B4928131 N~2~-(3,4-dimethylphenyl)-N-[2-(4-fluorophenoxy)ethyl]-N~2~-(phenylsulfonyl)glycinamide

N~2~-(3,4-dimethylphenyl)-N-[2-(4-fluorophenoxy)ethyl]-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B4928131
M. Wt: 456.5 g/mol
InChI Key: NDCZYNOQSYTASI-UHFFFAOYSA-N
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Description

N~2~-(3,4-dimethylphenyl)-N-[2-(4-fluorophenoxy)ethyl]-N~2~-(phenylsulfonyl)glycinamide is a synthetic organic compound that belongs to the class of glycinamides This compound is characterized by its complex structure, which includes a dimethylphenyl group, a fluorophenoxyethyl group, and a phenylsulfonyl group attached to a glycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3,4-dimethylphenyl)-N-[2-(4-fluorophenoxy)ethyl]-N~2~-(phenylsulfonyl)glycinamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 3,4-dimethylphenylamine, 4-fluorophenol, and phenylsulfonyl chloride. These intermediates are then subjected to various reactions, including amide bond formation, etherification, and sulfonylation, under controlled conditions such as specific temperatures, solvents, and catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N~2~-(3,4-dimethylphenyl)-N-[2-(4-fluorophenoxy)ethyl]-N~2~-(phenylsulfonyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like dichloromethane, ethanol, and water. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N2-(3,4-dimethylphenyl)-N-[2-(4-fluorophenoxy)ethyl]-N~2~-(phenylsulfonyl)glycinamide involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(3,4-dimethylphenyl)-N-[2-(4-chlorophenoxy)ethyl]-N~2~-(phenylsulfonyl)glycinamide
  • N~2~-(3,4-dimethylphenyl)-N-[2-(4-bromophenoxy)ethyl]-N~2~-(phenylsulfonyl)glycinamide
  • N~2~-(3,4-dimethylphenyl)-N-[2-(4-methylphenoxy)ethyl]-N~2~-(phenylsulfonyl)glycinamide

Uniqueness

N~2~-(3,4-dimethylphenyl)-N-[2-(4-fluorophenoxy)ethyl]-N~2~-(phenylsulfonyl)glycinamide is unique due to the presence of the fluorophenoxy group, which can impart distinct chemical and biological properties compared to its analogs. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-3,4-dimethylanilino]-N-[2-(4-fluorophenoxy)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN2O4S/c1-18-8-11-21(16-19(18)2)27(32(29,30)23-6-4-3-5-7-23)17-24(28)26-14-15-31-22-12-9-20(25)10-13-22/h3-13,16H,14-15,17H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDCZYNOQSYTASI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(CC(=O)NCCOC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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